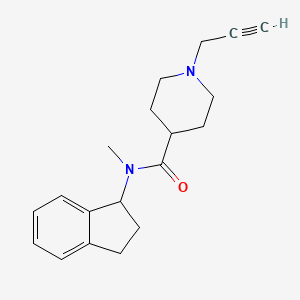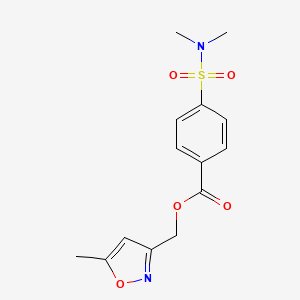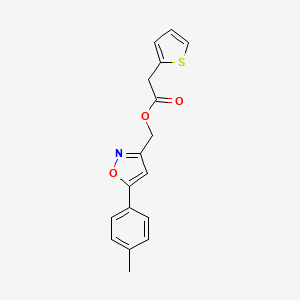![molecular formula C14H9N3O7S2 B2455696 2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole CAS No. 321971-30-6](/img/structure/B2455696.png)
2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(Methylsulfonyl)-2,6-dinitrophenyl)thio)benzo[d]oxazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MSOTBO and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
Target of Action
Similar compounds with a methylsulfonyl phenyl pharmacophore have been evaluated as inhibitors of cyclooxygenase-1 (cox-1) and cyclooxygenase-2 (cox-2) . These enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins .
Mode of Action
Similar compounds have been shown to inhibit cox-1 and cox-2 enzymes . This inhibition reduces the production of prostaglandins, key pro-inflammatory mediators, thereby potentially reducing inflammation .
Biochemical Pathways
By inhibiting cox-1 and cox-2, similar compounds can affect the arachidonic acid cascade, a key biochemical pathway involved in inflammation .
Result of Action
Similar compounds have shown significant anti-inflammatory activity due to their inhibition of cox-1 and cox-2 .
実験室実験の利点と制限
MSOTBO has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. It also exhibits potent biological activity at low concentrations, making it an ideal candidate for drug discovery and development. However, MSOTBO also has some limitations. It is a highly reactive compound that can interact with other molecules in the cellular environment, making it difficult to study its specific effects. Additionally, MSOTBO has not been extensively studied in vivo, limiting its potential clinical application.
将来の方向性
There are several future directions for the study of MSOTBO. One area of research is the development of MSOTBO-based drugs for the treatment of inflammatory diseases and cancer. Another area of research is the study of MSOTBO in vivo to better understand its pharmacokinetics and pharmacodynamics. Additionally, the development of MSOTBO derivatives with improved stability and specificity could lead to the discovery of novel therapeutic agents.
合成法
The synthesis of MSOTBO is a complex process that involves multiple steps. The first step is the synthesis of 2-nitrobenzaldehyde, which is then reacted with 2-mercaptobenzoxazole to produce 2-((2-nitrophenyl)thio)benzo[d]oxazole. The final step involves the reaction of 2-((2-nitrophenyl)thio)benzo[d]oxazole with methylsulfonyl chloride and sodium methoxide to produce MSOTBO.
科学的研究の応用
MSOTBO has been extensively studied for its potential application in medicinal chemistry and pharmacology. It has been shown to exhibit potent anti-inflammatory, antioxidant, and anticancer properties. MSOTBO has also been studied for its potential use as a diagnostic tool in cancer imaging.
特性
IUPAC Name |
2-(4-methylsulfonyl-2,6-dinitrophenyl)sulfanyl-1,3-benzoxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O7S2/c1-26(22,23)8-6-10(16(18)19)13(11(7-8)17(20)21)25-14-15-9-4-2-3-5-12(9)24-14/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXCWKGYTKPACPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC3=CC=CC=C3O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2455614.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-3-carboxylic acid](/img/structure/B2455615.png)

![dimethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]tetrahydro-2H-pyrrolo[3,4-d]isoxazole-3,3(3aH)-dicarboxylate](/img/structure/B2455619.png)


![ethyl N-[3-(3-chloro-4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-2-cyanoacryloyl]carbamate](/img/structure/B2455623.png)
![4-acetyl-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2455624.png)


![2-[[2-(2,5-Dichlorothiophen-3-yl)-2,2-difluoroacetyl]amino]acetic acid](/img/structure/B2455630.png)
![N-((2-(dimethylamino)pyridin-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2455631.png)

![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2455634.png)